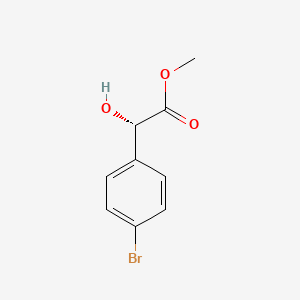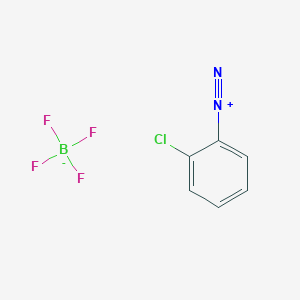
2-chlorobenzene-1-diazonium, tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide (2-CBDT) is an organic compound that has been extensively studied and used in a variety of scientific research applications. It is a stable compound that is soluble in water and can be easily synthesized in the laboratory. The compound has a wide range of applications, from biochemical research to drug development. In addition, 2-CBDT has been found to have a number of biochemical and physiological effects that can be used in laboratory experiments.
Aplicaciones Científicas De Investigación
2-chlorobenzene-1-diazonium, tetrafluoroboranuide has a wide range of applications in scientific research. It has been used in the development of drugs, as well as in biochemical and physiological research. In addition, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide has been used in the synthesis of a variety of organic compounds, including polymers and dyes. Furthermore, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.
Mecanismo De Acción
2-chlorobenzene-1-diazonium, tetrafluoroboranuide acts as a proton donor, donating a proton to an acceptor molecule. This proton donation results in the formation of a covalent bond between the two molecules. In addition, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide can interact with other molecules, such as proteins, in a non-covalent manner. This non-covalent interaction can lead to the formation of a complex between the two molecules.
Biochemical and Physiological Effects
2-chlorobenzene-1-diazonium, tetrafluoroboranuide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide has been found to have an effect on the production of proteins, as well as the expression of genes. Furthermore, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide has been found to have an effect on the transport of ions across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide in laboratory experiments has a number of advantages. It is a stable compound that is soluble in water, which makes it easy to work with. In addition, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide can be easily synthesized in the laboratory, which allows for a large amount of the compound to be produced. Furthermore, the compound has a wide range of applications in scientific research, which makes it a useful tool for laboratory experiments.
However, the use of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide in laboratory experiments also has a number of limitations. The compound has a limited shelf life, which means that it must be used quickly after it is synthesized. In addition, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide can be toxic if it is not handled properly, which can lead to adverse effects if the compound is not used correctly. Furthermore, the compound can interact with other molecules in a non-covalent manner, which can lead to unexpected results if the interactions are not taken into account.
Direcciones Futuras
The use of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide in laboratory experiments has a number of potential future directions. One potential direction is the development of new drugs and other compounds that can be synthesized using 2-chlorobenzene-1-diazonium, tetrafluoroboranuide. In addition, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide could be used to study the structure and function of proteins and other molecules, as well as the mechanisms of cell signaling pathways. Furthermore, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide could be used to study the effects of environmental toxins on the human body, as well as the effects of drugs on the human body. Finally, 2-chlorobenzene-1-diazonium, tetrafluoroboranuide could be used to study the effects of drugs on the brain, as well as the effects of drugs on the immune system.
Métodos De Síntesis
2-chlorobenzene-1-diazonium, tetrafluoroboranuide can be synthesized in the laboratory using a two-step process. The first step involves the reaction of 1-chlorobenzene-2-diazonium chloride with tetrafluoroborate anion in an aqueous solution. This reaction produces 2-chlorobenzene-1-diazonium, tetrafluoroboranuide. The second step involves the addition of sodium hydroxide to the reaction mixture, which results in the formation of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide. This synthesis method is simple and efficient, and can be used to produce large amounts of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide.
Propiedades
IUPAC Name |
2-chlorobenzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2.BF4/c7-5-3-1-2-4-6(5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWSAAZKPZGCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzene-1-diazonium; tetrafluoroboranuide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

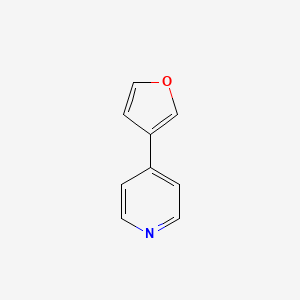
![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)
![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)


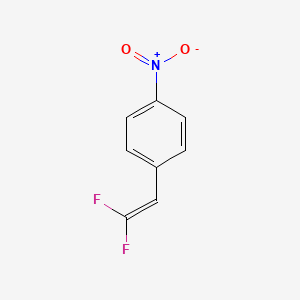
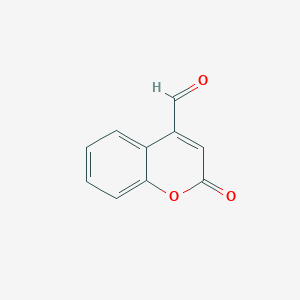
![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)

![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)

![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
